

Tert-butyl 6-bromopicolinate: A Versatile Building Block for Advanced Chemical Synthesis

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Compound of Interest

Compound Name: *Tert-butyl 6-bromopicolinate*

Cat. No.: *B1343331*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **Tert-butyl 6-bromopicolinate** has emerged as a pivotal heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive bromine atom on the pyridine ring with a sterically bulky tert-butyl ester, offer a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the key chemical features, reactivity, and synthetic applications of **Tert-butyl 6-bromopicolinate**, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

Tert-butyl 6-bromopicolinate is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C.^{[1][2]} Its fundamental properties are summarized in the table below.

| Property | Value | Reference |
|---------------------|---|-----------|
| CAS Number | 910044-07-4 | [1][2][3] |
| Molecular Formula | C ₁₀ H ₁₂ BrNO ₂ | [2] |
| Molecular Weight | 258.11 g/mol | [2][3] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | 2-8°C, inert atmosphere | [1][2] |

Spectroscopic Data

While specific spectra for **Tert-butyl 6-bromopicolinate** are not readily available in public databases, the expected NMR chemical shifts can be inferred from data on structurally similar compounds. The tert-butyl group will exhibit a characteristic singlet in the ¹H NMR spectrum around 1.3-1.6 ppm, integrating to nine protons.[4] The protons on the pyridine ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group is expected around 80-85 ppm, and the methyl carbons around 28-31 ppm.[5][6][7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of **Tert-butyl 6-bromopicolinate** is primarily derived from the reactivity of the C-Br bond at the 6-position of the pyridine ring. This position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. The tert-butyl ester group is relatively stable under many reaction conditions but can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid, providing an additional site for chemical modification.

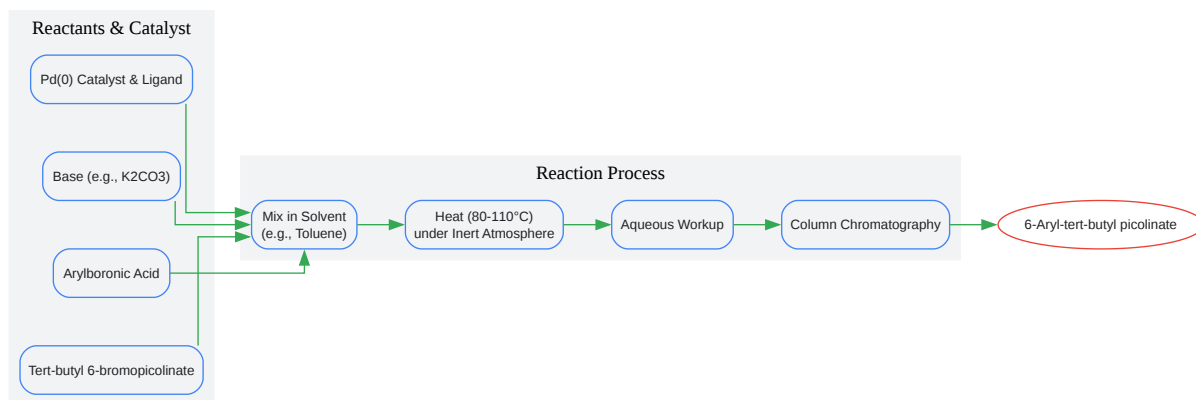
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. **Tert-butyl 6-bromopicolinate** can be effectively coupled with various aryl and heteroaryl boronic acids or their esters to generate 6-aryl or 6-heteroaryl picolinate. These products are valuable intermediates in the synthesis of biologically active molecules.[8][9][10][11][12]

General Experimental Protocol for Suzuki-Miyaura Coupling:

- Reactants: **Tert-butyl 6-bromopicolinate** (1.0 equiv.), Arylboronic acid (1.1-1.5 equiv.), Base (e.g., K_2CO_3 , CS_2CO_3 , 2.0-3.0 equiv.).
- Catalyst system: A palladium(0) source (e.g., $Pd(PPh_3)_4$, $Pd_2(dba)_3$, 2-5 mol%) and a suitable ligand (e.g., PPh_3 , SPhos, 4-10 mol%).
- Solvent: A degassed solvent such as toluene, dioxane, or a mixture of DME and water.
- Procedure: To a reaction vessel under an inert atmosphere, add the catalyst, ligand, base, **Tert-butyl 6-bromopicolinate**, and arylboronic acid. Add the solvent and heat the mixture, typically between 80-110°C, until the reaction is complete (monitored by TLC or LC-MS). After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer by column chromatography.

► DOT script for Suzuki-Miyaura Coupling Workflow

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General workflow for Suzuki-Miyaura coupling.

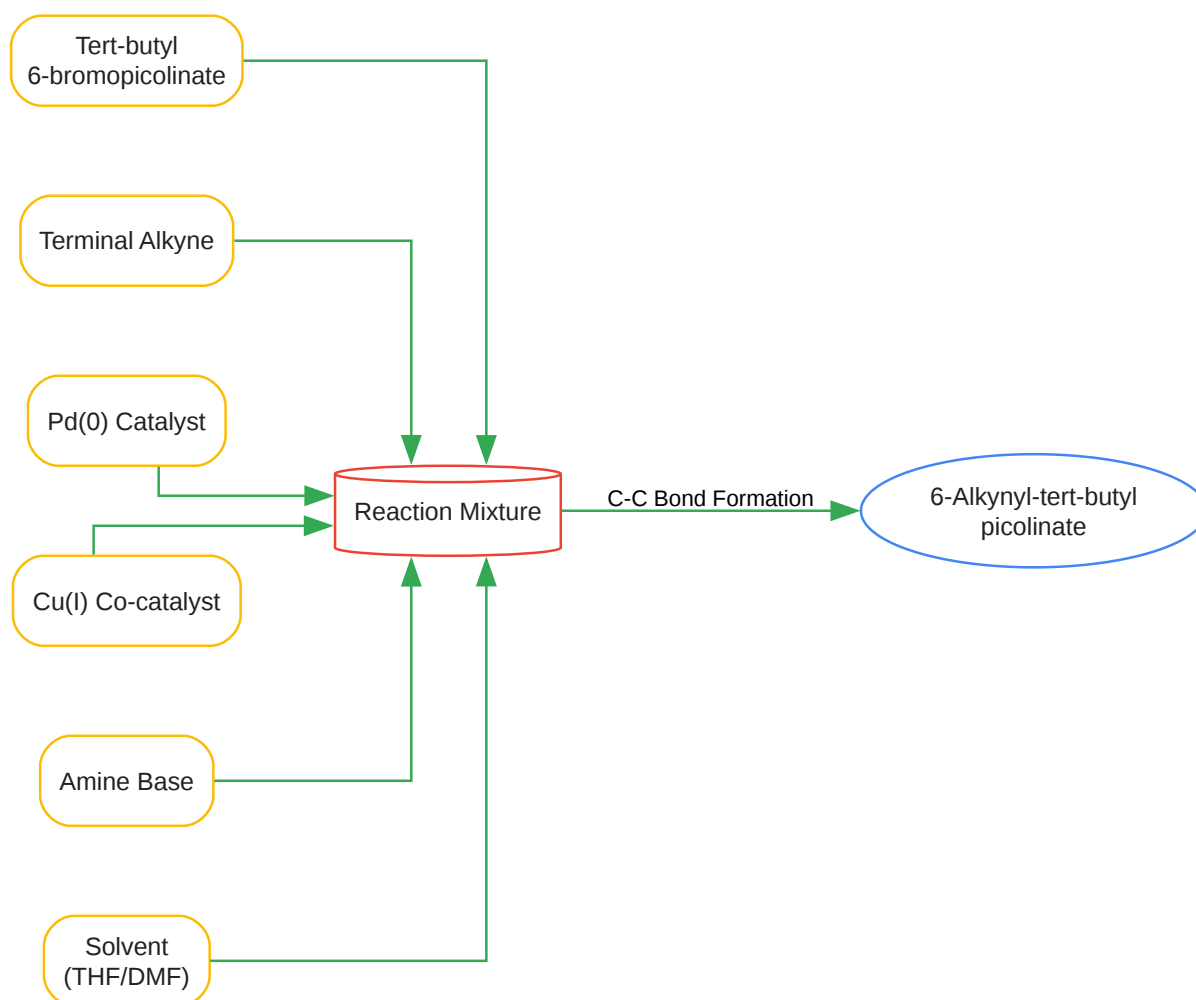
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in synthesizing arylalkynes, which are important structural motifs in many natural products and functional materials.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

General Experimental Protocol for Sonogashira Coupling:

- Reactants: **Tert-butyl 6-bromopicolinate** (1.0 equiv.), Terminal alkyne (1.1-1.5 equiv.), Base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv.).
- Catalyst system: A palladium(0) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
- Solvent: A degassed solvent such as THF or DMF.
- Procedure: To a reaction vessel under an inert atmosphere, add the palladium catalyst, copper co-catalyst, **Tert-butyl 6-bromopicolinate**, and solvent. Add the base and then the terminal alkyne. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. The work-up and purification are similar to the Suzuki-Miyaura coupling.

► DOT script for Sonogashira Coupling Pathway



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Key components of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.[1][14][18][19][20] This reaction is particularly valuable in the synthesis of pharmaceutical compounds, as the arylamine moiety is a common pharmacophore.[21]

General Experimental Protocol for Buchwald-Hartwig Amination:

- Reactants: **Tert-butyl 6-bromopicolinate** (1.0 equiv.), Amine (1.1-1.5 equiv.), Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv.).

- Catalyst system: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%) and a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-10 mol%).^[1]
- Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF.
- Procedure: In a glovebox or under an inert atmosphere, the palladium source, ligand, base, **Tert-butyl 6-bromopicolinate**, and amine are combined in the reaction solvent. The mixture is heated, typically between 80-120°C, until the starting material is consumed. The reaction is then cooled, quenched, and the product is isolated and purified.

► DOT script for Buchwald-Hartwig Amination Catalytic Cycle

Catalytic cycle of the Buchwald-Hartwig amination.

Role in the Synthesis of Bioactive Molecules

The versatility of **Tert-butyl 6-bromopicolinate** as a building block has been demonstrated in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates.^{[22][23][24][25]} The ability to introduce diverse substituents at the 6-position of the picolinate core allows for the fine-tuning of pharmacological properties. The pyridine nitrogen can also act as a hydrogen bond acceptor or a coordination site for metal ions in biological systems, making this scaffold particularly attractive for drug design.

Conclusion

Tert-butyl 6-bromopicolinate is a highly valuable and versatile building block for organic synthesis. Its key chemical features, particularly the reactive C-Br bond and the stable yet cleavable tert-butyl ester, enable a wide range of chemical transformations. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide efficient and modular strategies for the synthesis of complex substituted pyridines. These characteristics make **Tert-butyl 6-bromopicolinate** an indispensable tool for researchers and scientists in the development of novel pharmaceuticals and functional materials.

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